
2-(Aminooxy)-2-methylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-2-methylpropane-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both aminooxy and thiol groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to yield 2-amino-2-methyl-1-propanol
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aminooxy group can participate in reduction reactions, forming hydroxylamines.
Substitution: Both the aminooxy and thiol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminooxy)-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1-thiol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Shares the aminooxy group but lacks the thiol group.
2-Amino-2-methyl-1-propanol: Similar backbone but lacks the aminooxy and thiol groups.
Uniqueness
2-(Aminooxy)-2-methylpropane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C4H11NOS |
|---|---|
Molecular Weight |
121.20 g/mol |
IUPAC Name |
O-(2-methyl-1-sulfanylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3-7)6-5/h7H,3,5H2,1-2H3 |
InChI Key |
IKASSUUSDIDQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


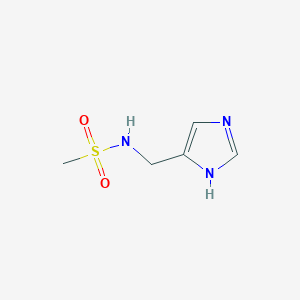
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
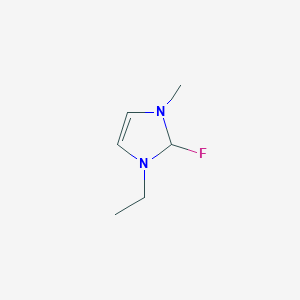

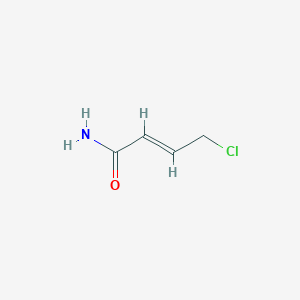
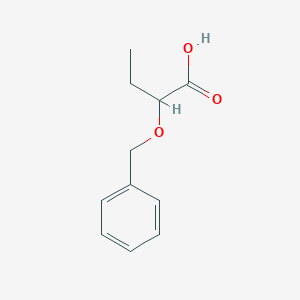
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
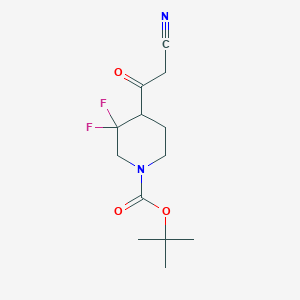
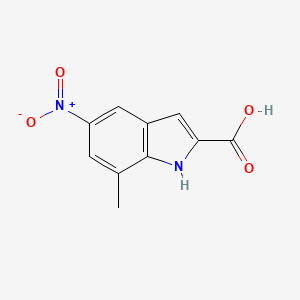
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
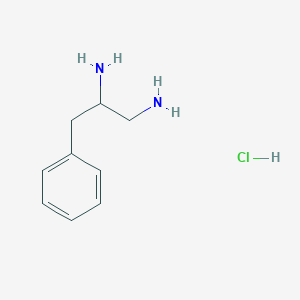
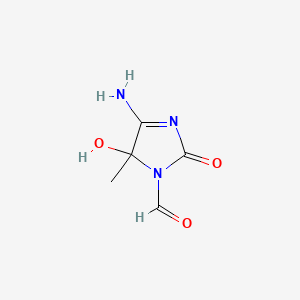
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
